molecular formula C₃₇H₄₄BrNO₁₂ B043225 [(9Z,19Z,21Z)-26-Bromo-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate CAS No. 57375-25-4

[(9Z,19Z,21Z)-26-Bromo-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate

Cat. No.: B043225
CAS No.: 57375-25-4
M. Wt: 774.6 g/mol
InChI Key: KEBCSEWEARRZEF-TULDOVQMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(9Z,19Z,21Z)-26-Bromo-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate, also known as this compound, is a useful research compound. Its molecular formula is C₃₇H₄₄BrNO₁₂ and its molecular weight is 774.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 295118. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[(9Z,19Z,21Z)-26-bromo-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H44BrNO12/c1-15-11-10-12-16(2)36(47)39-27-26(38)31(44)23-24(32(27)45)30(43)20(6)34-25(23)35(46)37(8,51-34)49-14-13-22(48-9)17(3)33(50-21(7)40)19(5)29(42)18(4)28(15)41/h10-15,17-19,22,28-29,33,41-43H,1-9H3,(H,39,47)/b11-10-,14-13-,16-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEBCSEWEARRZEF-TULDOVQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1/C=C\C=C(/C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(O/C=C\C(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)Br)\C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H44BrNO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

774.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57375-25-4
Record name ANSAMYCIN: RIFAMYCIN DERIV
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295118
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Customer
Q & A

Q1: What is the significance of the reaction between 3-Bromorifamycin S and sodium sulfinates under acidic conditions?

A1: Under acidic conditions, 3-Bromorifamycin S reacts with sodium sulfinates to yield the quinone-type 3-sulfonyl derivative of rifamycin. [] This reaction pathway differs from that of rifamycin S, which forms the hydroquinone-type 3-sulfonyl derivative under the same conditions. This highlights the influence of the bromine substituent on the reactivity of the rifamycin scaffold.

Q2: How does the structure of derivatives derived from 3-Bromorifamycin S impact their pharmacological properties?

A2: Research focusing on 4-deoxy-3'-bromopyrido[1',2'-1,2]imidazo[5,4-c]rifamycin S, a derivative of 3-Bromorifamycin S, reveals significant insights into structure-activity relationships. This derivative exhibits potent antibacterial activity while remaining non-absorbable in the gastrointestinal tract. [] The X-ray crystal structure confirms the presence of a mesomeric betaine form within the pyridoimidazo system, with a positively charged pyrido nitrogen and a negatively charged imidazo nitrogen. This unique structural feature is believed to be responsible for the observed pharmacokinetic behavior, specifically the lack of systemic absorption. This example demonstrates how structural modifications to the 3-Bromorifamycin S scaffold can profoundly influence its pharmacological properties, paving the way for the development of targeted antibacterial agents.

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